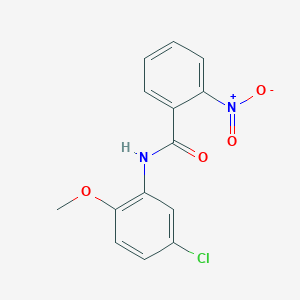

![molecular formula C12H18N6O2 B5526285 2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide (EPYC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPYC is a pyrimidine derivative that exhibits various biochemical and physiological effects, making it a suitable candidate for studying the mechanism of action of different compounds.

科学的研究の応用

Aldehyde Oxidase Mediated Metabolism

One study focused on the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), which is relevant for enhancing the stability and efficacy of compounds including "2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide". By altering the heterocycle or blocking the reactive site, researchers aimed to reduce AO metabolism, a strategy potentially applicable to improving the stability of related compounds (Linton et al., 2011).

Corrosion Inhibition

Another study evaluated the electrochemical behavior of related imidazoline compounds as corrosion inhibitors in acid media. This research is significant for understanding the corrosion inhibition efficiency of compounds with similar structures to "this compound", providing insights into their potential applications in protecting metals against corrosion (Cruz et al., 2004).

Inhibition of AP-1 and NF-κB Mediated Gene Expression

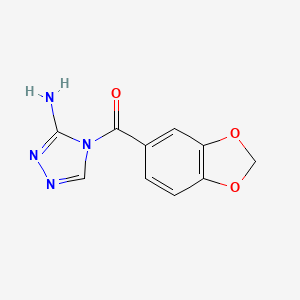

Research into ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs, which share a similar core to the compound , revealed their potential as inhibitors of AP-1 and NF-κB mediated transcriptional activation. This suggests a possible application in modulating inflammatory responses or cancer growth mechanisms (Palanki et al., 2002).

Cellular Permeability of DNA-binding Compounds

Investigations into the cellular permeability of pyrrole-imidazole polyamides, closely related to the structure of "this compound", highlight the significance of structural modifications for enhancing cellular uptake. Such studies contribute to the development of more efficient gene regulation therapies (Liu & Kodadek, 2009).

特性

IUPAC Name |

2-(ethylamino)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-2-13-11-16-7-9(8-17-11)10(19)14-3-5-18-6-4-15-12(18)20/h7-8H,2-6H2,1H3,(H,14,19)(H,15,20)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRZUTJUYUCHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NCCN2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)